methyl N-methyl-N-(4-nitrophenyl)carbamate
Overview
Description
Methyl N-methyl-N-(4-nitrophenyl)carbamate is a chemical compound with the molecular formula C9H10N2O4 and a molecular weight of 210.19 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of methyl N-methyl-N-(4-nitrophenyl)carbamate typically involves the reaction of methyl isocyanate with 4-nitroaniline under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to ensure consistency and safety in the final product .
Chemical Reactions Analysis
Methyl N-methyl-N-(4-nitrophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The carbamate group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or alcohols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl N-methyl-N-(4-nitrophenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of methyl N-methyl-N-(4-nitrophenyl)carbamate involves the inhibition of specific enzymes, such as acetylcholinesterase, by forming a covalent bond with the active site of the enzyme. This prevents the enzyme from catalyzing its normal reaction, leading to an accumulation of the substrate and disruption of normal cellular processes . The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl N-methyl-N-(4-nitrophenyl)carbamate is similar to other carbamate compounds, such as methyl carbamate and ethyl N-phenylcarbamate. it is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties . The nitro group enhances the compound’s reactivity and its ability to interact with biological targets, making it more effective in certain applications.
Similar compounds include:
- Methyl carbamate
- Ethyl N-phenylcarbamate
- 2-methyl-4-nitrophenyl N-(4-methyl-3-nitrophenyl)carbamate
These compounds share some structural similarities but differ in their specific functional groups and reactivity.
Properties
IUPAC Name |
methyl N-methyl-N-(4-nitrophenyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-10(9(12)15-2)7-3-5-8(6-4-7)11(13)14/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGDJJPODOSUOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346264 | |
Record name | methyl N-methyl-N-(4-nitrophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10346264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10252-27-4 | |
Record name | methyl N-methyl-N-(4-nitrophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10346264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of cationic micelles affect the basic hydrolysis of methyl N-methyl-N-(4-nitrophenyl)carbamate?
A: Research indicates that the basic hydrolysis of this compound, a reaction characterized by a rate-determining hydroxide ion attack, exhibits only weak catalysis in the presence of cationic micelles formed by cetyltrimethylammonium bromide (CTAB) and cetyltrimethylammonium sulfate (CTAS). [] This suggests that the micellar environment does not significantly influence the rate of hydroxide ion attack in this particular reaction.
Q2: Is there a difference in the catalytic effect of CTAB and CTAS micelles on the hydrolysis of this compound?
A: While both CTAB and CTAS micelles provide weak catalysis for the basic hydrolysis of this compound, the observed reaction rates are similar in both micellar systems. [] This suggests that the difference in the counterion (bromide vs. sulfate) does not significantly impact the catalytic activity of these micelles for this specific reaction.
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